

Performance Showdown: Pigment Red 4 Across Diverse Polymer Landscapes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 4*

Cat. No.: *B1669069*

[Get Quote](#)

A comprehensive analysis of **Pigment Red 4**'s performance characteristics—including heat stability, lightfastness, migration resistance, and dispersion—when incorporated into various polymer systems. This guide provides researchers, scientists, and product development professionals with essential data and standardized testing protocols to inform material selection and application development.

Pigment Red 4, a monoazo pigment, is a widely utilized colorant known for its vibrant yellowish-red hue. Its performance, however, is not uniform across all applications and is significantly influenced by the polymer matrix in which it is dispersed. This guide offers a comparative evaluation of **Pigment Red 4**'s key performance indicators in common polymers, including Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), and Rubber. The data presented herein is a synthesis of publicly available technical information and industry standards.

Quantitative Performance Comparison

The following table summarizes the performance of **Pigment Red 4** in different polymer systems. It is important to note that the exact values can vary depending on the specific grade of the pigment, the formulation of the polymer compound (including additives), and the processing conditions.

Performance Metric	Polyethylene (PE)	Polypropylene (PP)	Polyvinyl Chloride (PVC)	Rubber
Heat Stability (°C)	180 - 200	180 - 200	140 - 160	150
Lightfastness (Blue Wool Scale, 1-8)	5-6	5-6	6	5
Migration Resistance (Grey Scale, 1-5)	Good (4-5)	Good (4-5)	Fair to Good (3-4)	Good (4)
Dispersion Quality	Good	Good	Excellent	Good

Note: The data presented is compiled from various sources and represents a general performance overview. Conflicting data exists for some parameters, particularly heat stability, which has been reported with values ranging from 140°C to 220°C.[\[1\]](#)[\[2\]](#)[\[3\]](#) Users are strongly encouraged to conduct their own testing for specific applications.

In-Depth Performance Analysis

Heat Stability: **Pigment Red 4** exhibits moderate to good heat stability, making it suitable for a range of processing temperatures. In polyolefins such as PE and PP, it can typically withstand temperatures up to 200°C.[\[4\]](#) However, its performance in PVC is limited to lower processing temperatures, generally not exceeding 160°C, as the polymer itself is sensitive to heat, and certain metal ions in pigments can accelerate the thermal degradation of PVC resin.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Lightfastness: The lightfastness of **Pigment Red 4** is generally considered to be in the range of 5-6 on the Blue Wool Scale, indicating fair to good resistance to fading upon exposure to light. [\[1\]](#) Its performance is slightly better in PVC compared to polyolefins. It is important to note that the presence of other components in the formulation, such as titanium dioxide (TiO₂), can affect the overall lightfastness of the final product.

Migration Resistance: Migration, the movement of the pigment from the polymer to the surface or into an adjacent material, is a critical factor in many applications. **Pigment Red 4** generally

shows good migration resistance in polyolefins and rubber. In plasticized (flexible) PVC, its migration resistance is fair to good and is dependent on the type and concentration of the plasticizer used.[\[6\]](#)

Dispersion: Good dispersion of a pigment is crucial for achieving uniform color, maximizing tinting strength, and maintaining the mechanical properties of the polymer.[\[7\]](#)[\[8\]](#)[\[9\]](#) **Pigment Red 4** is known to disperse well in a variety of polymers, with particularly excellent results in PVC systems. The quality of dispersion can be influenced by the particle size of the pigment and the processing equipment used.[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pigments in polymers. These protocols are based on internationally recognized standards.

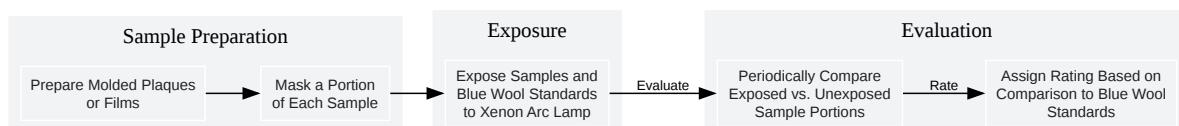
Heat Stability Testing

Objective: To determine the maximum temperature at which **Pigment Red 4** is stable in a specific polymer without significant color change.

Methodology (based on DIN 12877):

- Sample Preparation: Prepare a masterbatch of the polymer containing a specific concentration of **Pigment Red 4** (e.g., 1% pigment, 5% TiO₂ for tints).
- Injection Molding: Process the masterbatch using an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments from 180°C to 280°C).
- Dwell Time: At each temperature, maintain a dwell time of 5 minutes.
- Color Measurement: After cooling, measure the color of each molded sample using a spectrophotometer.
- Analysis: Determine the temperature at which a significant color change ($\Delta E^*ab > 3$) occurs compared to a reference sample processed at a low temperature. This temperature is considered the heat stability limit.[\[10\]](#)

[Click to download full resolution via product page](#)


Diagram 1: Workflow for Heat Stability Testing.

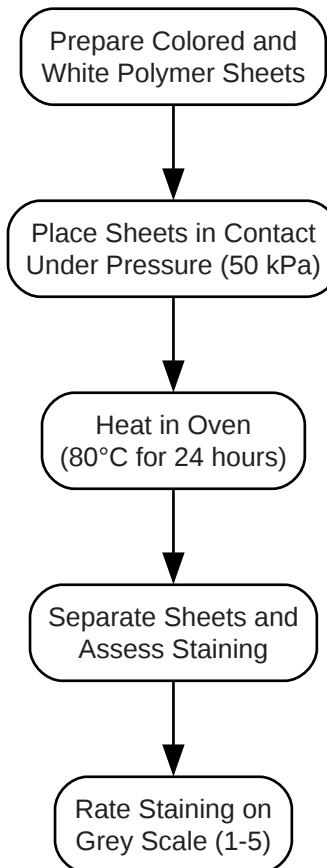
Lightfastness Testing

Objective: To assess the resistance of **Pigment Red 4** to color fading when exposed to light.

Methodology (based on ISO 105-B02 and ASTM D4303):[\[11\]](#)[\[12\]](#)

- Sample Preparation: Prepare molded plaques or films of the pigmented polymer.
- Exposure: Expose the samples to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight. A portion of each sample should be masked to serve as an unexposed reference.
- Blue Wool Standards: Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast) alongside the samples.
- Evaluation: Periodically compare the color change of the exposed portion of the sample to the unexposed portion.
- Rating: The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the sample.[\[11\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)


Diagram 2: Workflow for Lightfastness Testing.

Migration Resistance Testing

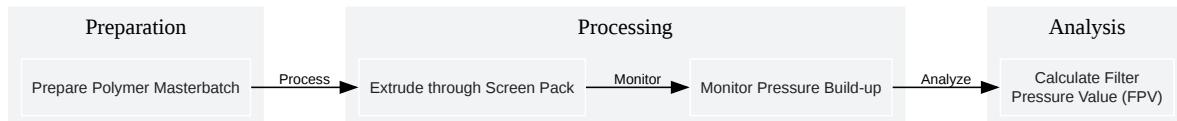
Objective: To evaluate the tendency of **Pigment Red 4** to migrate out of a plasticized polymer.

Methodology (based on DIN 53775):

- Sample Preparation: Prepare a sheet of the plasticized polymer (e.g., flexible PVC) containing **Pigment Red 4**.
- Contact: Place the colored sheet in direct contact with a white, unpigmented sheet of the same polymer.
- Pressure and Temperature: Apply a specified pressure (e.g., 50 kPa) to the assembly and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
- Evaluation: After cooling, separate the sheets and visually assess the staining on the white sheet.
- Rating: The degree of staining is rated on a Grey Scale from 1 (severe staining) to 5 (no staining).[\[14\]](#)

[Click to download full resolution via product page](#)

Diagram 3: Workflow for Migration Resistance Testing.


Dispersion Quality Assessment

Objective: To determine the quality of **Pigment Red 4** dispersion in a polymer matrix.

Methodology (Filter Pressure Value - FPV Test, based on EN 13900-5):[\[15\]](#)

- Masterbatch Preparation: Prepare a masterbatch of the pigment in the desired polymer.
- Extrusion: Extrude the masterbatch through a single-screw extruder equipped with a fine-mesh screen pack.
- Pressure Monitoring: Continuously monitor the pressure build-up behind the screen pack as the material is extruded.

- FPV Calculation: The Filter Pressure Value is calculated based on the rate of pressure increase over time, normalized by the pigment concentration. A lower FPV indicates better dispersion.[15]

[Click to download full resolution via product page](#)

Diagram 4: Workflow for Dispersion Quality Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 4 - SY Chemical Co., Ltd. [sypigment.com]
- 2. imagicchemicals.com [magicchemicals.com]
- 3. Pigment Red 4, Pigments for Paint, Pigments for Ink, Pigments for Textile, AZO Pigments [vipulorganics.com]
- 4. Best Hermcol® Red 4BP (Pigment Red 57:1) Manufacturer and Factory | Hermetachem [hermetachem.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. PVC Pigments | Fineland Chem [finelandchem.com]
- 7. Basic Requirements for Plastic Colorants - Dispersion - Industry News [pigmentchemical.com]
- 8. fsw.cc [fsw.cc]
- 9. The Science of Pigment Dispersion in Plastic Color Masterbatch [plasticcolormasterbatch.com]

- 10. aquaterra.com.co [aquaterra.com.co]
- 11. fyitester.com [fyitester.com]
- 12. micomlab.com [micomlab.com]
- 13. Lightfastness - Wikipedia [en.wikipedia.org]
- 14. admin.heubach.com [admin.heubach.com]
- 15. Reliably testing process parameters and pigment dispersion - ROWA GROUP [rowa-group.com]
- To cite this document: BenchChem. [Performance Showdown: Pigment Red 4 Across Diverse Polymer Landscapes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669069#performance-comparison-of-pigment-red-4-in-different-polymer-types\]](https://www.benchchem.com/product/b1669069#performance-comparison-of-pigment-red-4-in-different-polymer-types)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com